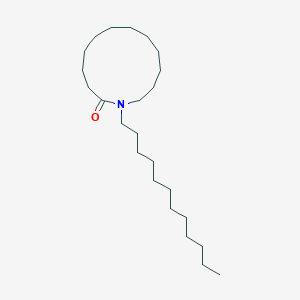
1-Dodecyl-1-azacyclotridecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-Dodecyl-1-azacyclotridecan-2-one can be synthesized through several methods:
-
Cyclododecatriene Route
Hydrogenation: Cyclododecatriene is hydrogenated to form cyclododecane.
Oxidation: Cyclododecane is oxidized with air or oxygen in the presence of boric acid and transition metal salts to produce a mixture of cyclododecanol and cyclododecanone.
Dehydrogenation: This mixture is dehydrogenated to cyclododecanone using a copper contact catalyst.
Beckmann Rearrangement: Cyclododecanone oxime is formed and then rearranged to laurolactam in the presence of a strong acid.
-
Photonitrosation Process
Nitrosyl Chloride Reaction: Cyclododecane reacts with nitrosyl chloride in the presence of anhydrous hydrogen chloride.
Extraction and Rearrangement: The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to laurolactam by heating to 160°C.
Analyse Des Réactions Chimiques
1-Dodecyl-1-azacyclotridecan-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, oxygen, boric acid, transition metal salts, nitrosyl chloride, and sulfuric acid. Major products formed from these reactions include cyclododecanone oxime and various amine derivatives .
Applications De Recherche Scientifique
1-Dodecyl-1-azacyclotridecan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Dodecyl-1-azacyclotridecan-2-one involves its interaction with various molecular targets and pathways:
Polymerization: The compound undergoes ring-opening polymerization to form polyamides.
Enzyme Interaction: It interacts with enzymes like neutrophil collagenase, affecting their activity and function.
Comparaison Avec Des Composés Similaires
1-Dodecyl-1-azacyclotridecan-2-one can be compared with other similar compounds:
Cyclododecanone: This compound is an intermediate in the synthesis of laurolactam and shares similar chemical properties.
Similar compounds include:
- Caprolactam
- Cyclododecanone
- Cyclododecanol
- Cyclododecatriene
Propriétés
Numéro CAS |
58331-37-6 |
|---|---|
Formule moléculaire |
C24H47NO |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
1-dodecyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C24H47NO/c1-2-3-4-5-6-7-10-13-16-19-22-25-23-20-17-14-11-8-9-12-15-18-21-24(25)26/h2-23H2,1H3 |
Clé InChI |
NVIIWERTCGBRKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



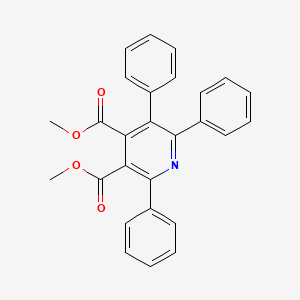
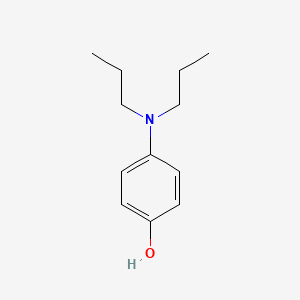
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
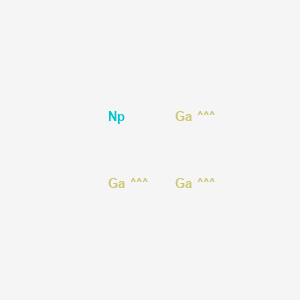
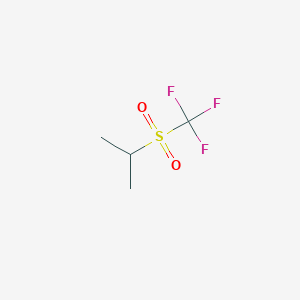

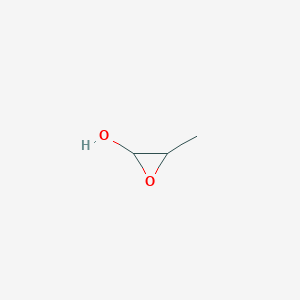
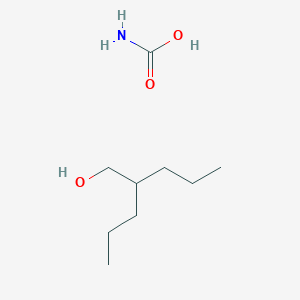
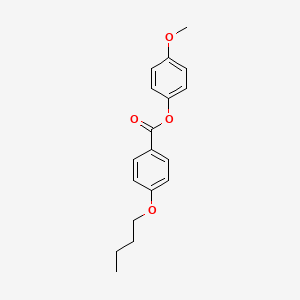

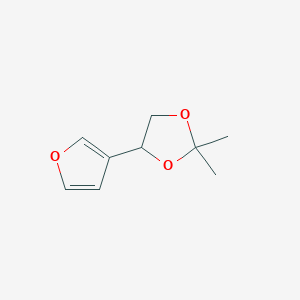
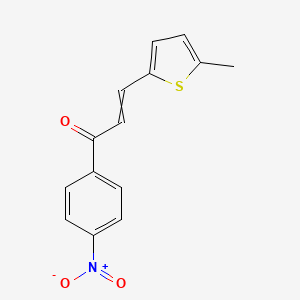
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
